molecular formula C9H6N2O3 B12363142 3-nitro-3H-quinolin-2-one

3-nitro-3H-quinolin-2-one

Cat. No.: B12363142
M. Wt: 190.16 g/mol
InChI Key: LUASIDGCYRWNCM-UHFFFAOYSA-N
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Description

3-nitro-3H-quinolin-2-one is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a quinoline ring system substituted with a nitro group at the third position and a keto group at the second position. The unique structure of this compound makes it a valuable building block in synthetic chemistry and a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-3H-quinolin-2-one typically involves the reaction of quinoline derivatives with nitro compounds under specific conditions. One common method is the copper-catalyzed synthesis from nitro-olefins and anthranils through a [4+2] cycloaddition reaction . This reaction proceeds under mild conditions and yields 3-nitro-quinolines in high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high efficiency and yield. The use of eco-friendly and sustainable processes, such as visible light-mediated synthesis, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-nitro-3H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and acetic acid.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as zinc/acetic acid or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-amino-3H-quinolin-2-one.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-nitro-3H-quinolin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as an antibacterial and antituberculosis agent.

    Medicine: Explored for its role in developing pharmacologically active substances, including anticancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of functional materials and ligands for catalysis.

Mechanism of Action

The mechanism of action of 3-nitro-3H-quinolin-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxyquinoline
  • 4-hydroxyquinoline
  • 3-aminoquinoline

Uniqueness

3-nitro-3H-quinolin-2-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to undergo diverse chemical reactions and its potential in various applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-nitro-3H-quinolin-2-one

InChI

InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h1-5,8H

InChI Key

LUASIDGCYRWNCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(C(=O)N=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

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